([1-(Methylsulfonyl)cyclopropyl]methyl)amine hydrochloride
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Overview
Description
([1-(Methylsulfonyl)cyclopropyl]methyl)amine hydrochloride is a chemical compound with the molecular formula C₅H₁₂ClNO₂S. It is a tertiary amine that features a methylsulfonyl group attached to a cyclopropyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([1-(Methylsulfonyl)cyclopropyl]methyl)amine hydrochloride typically involves the reaction of cyclopropylmethylamine with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
([1-(Methylsulfonyl)cyclopropyl]methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in appropriate solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted cyclopropylmethylamine derivatives.
Scientific Research Applications
([1-(Methylsulfonyl)cyclopropyl]methyl)amine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ([1-(Methylsulfonyl)cyclopropyl]methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the context. It may also interact with cellular receptors and signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethylamine: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
Methylsulfonylmethane: Contains a methylsulfonyl group but lacks the cyclopropyl ring, resulting in different chemical properties.
Uniqueness
([1-(Methylsulfonyl)cyclopropyl]methyl)amine hydrochloride is unique due to the presence of both the methylsulfonyl group and the cyclopropyl ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(1-methylsulfonylcyclopropyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-9(7,8)5(4-6)2-3-5;/h2-4,6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRBSHULJMKRQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CC1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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